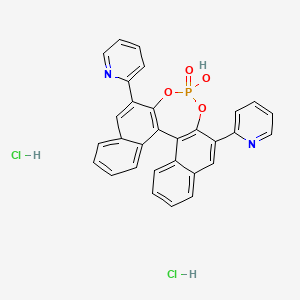

(R)-3,3'-Di(pyridin-2-yl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate dihydrochloride

CAS No.:

Cat. No.: VC13553885

Molecular Formula: C30H21Cl2N2O4P

Molecular Weight: 575.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H21Cl2N2O4P |

|---|---|

| Molecular Weight | 575.4 g/mol |

| IUPAC Name | 13-hydroxy-10,16-dipyridin-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide;dihydrochloride |

| Standard InChI | InChI=1S/C30H19N2O4P.2ClH/c33-37(34)35-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)36-37)26-14-6-8-16-32-26;;/h1-18H,(H,33,34);2*1H |

| Standard InChI Key | KJVQKVPZBDTDNQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=N6)OP(=O)(O3)O)C7=CC=CC=N7.Cl.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=N6)OP(=O)(O3)O)C7=CC=CC=N7.Cl.Cl |

Introduction

Chemical Structure and Stereochemical Properties

Core Structural Features

The compound features a binapthyl scaffold—a biphenyl system fused at the 1,1'-positions—modified at the 2,2'-positions with pyridin-2-yl groups. A hydrogenphosphate group bridges the binapthyl system, and the molecule exists as a dihydrochloride salt to enhance solubility . The (R)-configuration at the chiral center dictates its stereochemical behavior, critical for interactions in enantioselective processes.

Stereochemical Implications

The (R)-enantiomer’s spatial arrangement influences its utility in asymmetric synthesis. Binapthyl derivatives, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are renowned as chiral ligands in transition-metal catalysis. While direct evidence for this compound’s catalytic activity is sparse, its structural analogy to BINAP suggests potential as a ligand for metal complexes, particularly in reactions requiring precise stereochemical control.

Synthesis and Manufacturing Processes

Synthetic Pathways

-

Suzuki-Miyaura Coupling: For introducing aryl groups to the binapthyl core.

-

Phosphorylation: Installation of the hydrogenphosphate group using phosphorylating agents like followed by hydrolysis.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form .

Challenges in Synthesis

Key challenges include maintaining stereochemical purity during phosphorylation and avoiding racemization. The binapthyl system’s rigidity may complicate functionalization, necessitating optimized reaction conditions (e.g., low temperatures, inert atmospheres) to preserve chirality.

Analytical Characterization Techniques

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): , , and NMR validate structural integrity and phosphorylation.

-

Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: Identifies phosphate (P=O, ~1250 cm) and ammonium (N-H, ~2500 cm) stretches.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Ensures purity and monitors synthetic intermediates, analogous to methods used for benidipine impurities .

-

Ultra-Performance Liquid Chromatography (UPLC): Provides rapid analysis for stability studies .

Applications in Catalysis and Materials Science

Asymmetric Catalysis

The compound’s binapthyl backbone and pyridinyl groups position it as a candidate for chiral ligands. For example, Rhodium or Ruthenium complexes with similar ligands catalyze hydrogenation and cross-coupling reactions . A hypothetical application is enantioselective reduction of ketones, though experimental validation is needed.

| Property | Value |

|---|---|

| CAS Number | 1706432-01-0 |

| Molecular Formula | |

| Molecular Weight | 575.4 g/mol |

| IUPAC Name | 13-hydroxy-10,16-dipyridin-2-yl-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide; dihydrochloride |

| Key Functional Groups | Binapthyl, Pyridinyl, Hydrogenphosphate |

| Supplier | Availability |

|---|---|

| SynQuest Laboratories | Custom synthesis upon request |

| Apollo Scientific Ltd. | Limited quantities in stock |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume